1-Chloro-5-iodo-2-(methoxymethoxy)-4-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-5-iodo-2-(methoxymethoxy)-4-methylbenzene is an organic compound with the molecular formula C9H10ClIO2. It is a derivative of benzene, characterized by the presence of chlorine, iodine, and methoxymethoxy groups attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
The synthesis of 1-Chloro-5-iodo-2-(methoxymethoxy)-4-methylbenzene typically involves multi-step organic reactions. One common method includes the halogenation of a suitable benzene derivative followed by the introduction of the methoxymethoxy group. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity. Industrial production methods may involve large-scale reactions with optimized conditions to ensure cost-effectiveness and scalability .
Analyse Chemischer Reaktionen
1-Chloro-5-iodo-2-(methoxymethoxy)-4-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the reagents used .
Wissenschaftliche Forschungsanwendungen
1-Chloro-5-iodo-2-(methoxymethoxy)-4-methylbenzene finds applications in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for research purposes.
Medicine: It may serve as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism by which 1-Chloro-5-iodo-2-(methoxymethoxy)-4-methylbenzene exerts its effects depends on the specific application. In chemical reactions, its reactivity is influenced by the presence of electron-withdrawing and electron-donating groups on the benzene ring. These groups affect the compound’s ability to participate in various reactions, such as nucleophilic substitution or coupling reactions. The molecular targets and pathways involved vary based on the specific context of its use .
Vergleich Mit ähnlichen Verbindungen
1-Chloro-5-iodo-2-(methoxymethoxy)-4-methylbenzene can be compared with other similar compounds, such as:
1-Chloro-5-iodo-2-methoxy-3-methylbenzene: This compound has a similar structure but differs in the position of the methoxy group.
1-Chloro-5-iodo-2-methoxybenzene: Lacks the methyl group, making it less sterically hindered.
1-Chloro-2-iodo-4-methylbenzene: Does not have the methoxymethoxy group, affecting its reactivity and applications.
Eigenschaften
Molekularformel |
C9H10ClIO2 |
---|---|
Molekulargewicht |
312.53 g/mol |
IUPAC-Name |
1-chloro-5-iodo-2-(methoxymethoxy)-4-methylbenzene |
InChI |
InChI=1S/C9H10ClIO2/c1-6-3-9(13-5-12-2)7(10)4-8(6)11/h3-4H,5H2,1-2H3 |
InChI-Schlüssel |
VOYIQPWNSOVPLO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1I)Cl)OCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.